4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a complex organic compound that belongs to the class of sulfonyl compounds It features a sulfonyl group attached to a methoxyphenyl ring, a butanamide chain, and a benzo[d]thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Coupling with the butanamide chain: The sulfonyl chloride intermediate is then reacted with 2-methylbenzo[d]thiazol-5-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 4-hydroxyphenylsulfonyl or 4-formylphenylsulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylphenyl)butanamide: Lacks the benzo[d]thiazolyl moiety.
4-((4-methoxyphenyl)sulfonyl)-N-(2-chlorobenzo[d]thiazol-5-yl)butanamide: Contains a chlorine substituent on the benzo[d]thiazolyl ring.
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide: The position of the substituent on the benzo[d]thiazolyl ring is different.
Uniqueness
4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the sulfonyl and benzo[d]thiazolyl moieties can enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-20-17-12-14(5-10-18(17)26-13)21-19(22)4-3-11-27(23,24)16-8-6-15(25-2)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNXPUUUYDMNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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